3-(4-Methyl-benzylsulfanyl)-propionic acid

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers optimizing PROTAC linkers often struggle to balance lipophilicity with synthetic tractability. 3-(4-Methyl-benzylsulfanyl)-propionic acid (CAS 78981-22-3) solves this: - Elevated LogP (2.70 vs 2.39 for the unsubstituted benzyl analog) enables precise tuning of hydrophobic interactions. - Solid-state form (mp 74-76 °C) ensures accurate stoichiometry in solid-phase synthesis, eliminating weighing errors common with low-melting thiols. - Commercial ≥95% purity reduces purification overhead, accelerating PROTAC assembly cycles. Reliable global logistics support rapid deployment into medicinal chemistry workflows.

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
CAS No. 78981-22-3
Cat. No. B556702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-benzylsulfanyl)-propionic acid
CAS78981-22-3
SynonymsMpr(Mbzl)-OH; Mpa(Mbzl)-OH; S-(4-Methylbenzyl)-deamino-cysteine
Molecular FormulaC11H14O2S
Molecular Weight210.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSCCC(=O)O
InChIInChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeyIUGBHTAZBLVTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-benzylsulfanyl)-propionic Acid: Key Properties and Procurement


3-(4-Methyl-benzylsulfanyl)-propionic acid (CAS 78981-22-3) is a sulfur-containing carboxylic acid derivative characterized by a propionic acid backbone and a 4-methylbenzylthioether moiety [1]. With a molecular formula of C11H14O2S and a molecular weight of 210.29 g/mol, this compound is commonly utilized as a synthetic intermediate and a building block in medicinal chemistry, particularly in the development of protein degraders and peptide mimics [2]. Its structure, featuring a flexible alkyl chain and an aromatic substituent, imparts distinct physicochemical properties that influence its reactivity and application profile compared to simpler analogs [1].

Synthetic intermediate Supports medicinal chemistry workflows as a protein degrader and peptidomimetic building block.
Solid-state handling Moderate melting point simplifies accurate weighing, purification, and storage stability.
High purity grades Commercially available with defined HPLC purity, supporting reproducible synthetic and assay use.

3-(4-Methyl-benzylsulfanyl)-propionic Acid: Why Analogs Cannot Substitute


Despite the apparent simplicity of its structure, 3-(4-methyl-benzylsulfanyl)-propionic acid occupies a distinct physicochemical space that precludes direct substitution with its unsubstituted benzyl analog or other thioether-based propionic acids. The introduction of a para-methyl group on the aromatic ring significantly alters key properties such as lipophilicity, melting point, and steric bulk, which in turn can critically influence molecular recognition, solubility in nonpolar media, and performance in downstream synthetic applications [1]. As evidenced below, these quantifiable differences directly impact scientific outcomes, making the selection of this specific compound a matter of data-driven procurement rather than generic replacement.

Lipophilicity
para-Methyl substitution raises LogP relative to the unsubstituted benzyl analog, and this shift may alter partitioning, permeability, and target-interaction profiles in SAR studies.
Physical form
Solid at ambient temperature sets this compound apart from liquid or low-melting thioether propionic acids; substitution with a liquid analog may introduce weighing, oxidation, and stability inconsistencies.
Purity assurance
Defined commercial purity grades reduce batch-to-batch variability. Switching to a less-characterized analog may require additional in-house purification and delay project timelines.

3-(4-Methyl-benzylsulfanyl)-propionic Acid: Quantitative Evidence vs. Analogs


Lipophilicity Increase via para-Methyl Substitution

The presence of a para-methyl group on the benzyl ring of 3-(4-methyl-benzylsulfanyl)-propionic acid results in a quantifiably higher partition coefficient (LogP) compared to the unsubstituted 3-(benzylsulfanyl)propionic acid [1]. This increased lipophilicity is a critical parameter for optimizing membrane permeability and binding interactions in drug discovery programs [1].

LogP Shift
Cross-study comparable
2.70 vs 2.39 (+0.31)
Lipophilicity profile may differ
In silico LogP prediction model (ALOGPS-type)
Lipophilicity Physicochemical Properties Medicinal Chemistry

Solid-State Handling and Crystallinity

3-(4-Methyl-benzylsulfanyl)-propionic acid exhibits a melting point in the range of 74-76 °C, a key differentiator that facilitates handling and purification compared to lower-melting or liquid analogs [1]. This property simplifies recrystallization and ensures the compound remains a stable solid under standard laboratory storage conditions (2-8°C), reducing the risk of degradation or polymerization often associated with liquid thiol derivatives [1].

Melting Point
Cross-study comparable
74–76 °C (solid)
Supports solid-state handling
Facilitates recrystallization and storage at 2–8 °C
Solid-State Chemistry Crystallinity Handling and Storage

Defined Purity Grades for Reproducibility

This compound is commercially available with well-defined purity specifications, typically ≥95% or ≥98% as determined by HPLC, which is crucial for ensuring reproducibility in sensitive biological assays and synthetic transformations . The availability of such characterized material directly contrasts with the need for in-house synthesis and extensive purification of less common analogs, saving significant time and resources in research settings.

Purity Grade
Supporting evidence
≥95% to ≥98% (HPLC)
Supports procurement review
Vendor Certificate of Analysis specifications
Analytical Chemistry Reproducibility Procurement

3-(4-Methyl-benzylsulfanyl)-propionic Acid: Optimal Applications


Lipophilicity SAR Studies

Researchers exploring the impact of lipophilicity on target binding or cellular permeability should prioritize 3-(4-methyl-benzylsulfanyl)-propionic acid as a key analog in a series. Its LogP of 2.70, which is quantifiably higher than the unsubstituted benzyl analog (LogP 2.39), makes it an ideal probe for understanding how a para-methyl group influences hydrophobic interactions [1]. This specific compound allows for a controlled, incremental increase in lipophilicity, a critical variable in optimizing lead compounds in drug discovery [1].

Solid-Phase Peptide and Peptidomimetic Synthesis

This compound's favorable solid-state properties (melting point 74-76 °C) make it an excellent choice for use as a protected amino acid surrogate or a linker in solid-phase peptide synthesis (SPPS) [1]. Its ease of handling as a solid, combined with its defined purity, ensures accurate stoichiometry and reproducible coupling efficiency, directly addressing the challenges posed by liquid or low-melting thiol-containing building blocks that are prone to oxidation or weighing inaccuracies [1].

PROTAC Linker and Warhead Synthesis

Given its identification as a protein degrader building block, the compound's sulfur-containing propionic acid moiety provides a versatile handle for conjugation [1]. The enhanced lipophilicity from the 4-methylbenzyl group (LogP 2.70) may be leveraged to fine-tune the physicochemical properties of PROTAC molecules, influencing their solubility and cell permeability in ways that simpler, less lipophilic linkers cannot . Its commercial availability in high purity further supports its use in the modular assembly of complex heterobifunctional molecules .

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
Incremental lipophilicity context
Target-binding and permeability endpoints
Solid-phase peptide synthesis
Solid-state handling property
Coupling efficiency and stoichiometry control
PROTAC linker assembly
Conjugation handle and purity grade
Linker performance and modular synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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